Cas no 88449-50-7 (3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid)

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid structure
88449-50-7 structure
Product Name:3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid
كاس عدد:88449-50-7
وسط:C12H16O4
ميغاواط:224.253044128418
CID:632445
PubChem ID:7139410
Update Time:2025-11-02

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-
    • 2-(3-methoxy-4-propan-2-yloxyphenyl)acetic acid
    • 3-Methoxy-4-(1-methylethoxy)benzeneacetic acid (ACI)
    • 2-(4-Isopropoxy-3-methoxyphenyl)acetic acid
    • 2-[3-Methoxy-4-(propan-2-yloxy)phenyl]acetic acid
    • A50945
    • 88449-50-7
    • CS-M2931
    • CS-13227
    • (4-Isopropoxy-3-methoxyphenyl)-acetic acid
    • (4-ISOPROPOXY-3-METHOXYPHENYL)ACETIC ACID
    • DTXSID00427975
    • AKOS002672010
    • (4-Isopropoxy-3-methoxy-phenyl)-acetic acid
    • SCHEMBL2392443
    • A1-03933
    • 2-(4-Isopropoxy-3-methoxyphenyl)aceticacid
    • 3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid
    • نواة داخلي: 1S/C12H16O4/c1-8(2)16-10-5-4-9(7-12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H,13,14)
    • مفتاح Inchi: TWZIQDJXVGSPSD-UHFFFAOYSA-N
    • ابتسامات: O=C(CC1C=C(OC)C(OC(C)C)=CC=1)O

حساب السمة

  • نوعية دقيقة: 224.10485899g/mol
  • النظائر كتلة واحدة: 224.10485899g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 4
  • عدد الذرات الثقيلة: 16
  • تدوير ملزمة العد: 5
  • تعقيدات: 227
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 1.7
  • طوبولوجي سطح القطب: 55.8Ų

الخصائص التجريبية

  • كثيف: 1.131±0.06 g/cm3 (20 ºC 760 Torr),
  • نقطة انصهار: 67-69 ºC
  • الذوبان: 微溶 (1.5 g/L) (25 ºC),

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Alichem
A019111776-1g
2-(4-Isopropoxy-3-methoxyphenyl)acetic acid
88449-50-7 97%
1g
$400.00 2023-08-31
TRC
B188925-10mg
3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid
88449-50-7
10mg
$ 50.00 2022-06-07
TRC
B188925-50mg
3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid
88449-50-7
50mg
$ 70.00 2022-06-07
TRC
B188925-100mg
3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid
88449-50-7
100mg
$ 95.00 2022-06-07
ChemScence
CS-M2931-250mg
Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-
88449-50-7
250mg
$104.0 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049463-100mg
2-(4-Isopropoxy-3-methoxyphenyl)acetic acid
88449-50-7 98%
100mg
¥544.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049463-250mg
2-(4-Isopropoxy-3-methoxyphenyl)acetic acid
88449-50-7 98%
250mg
¥630.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049463-1g
2-(4-Isopropoxy-3-methoxyphenyl)acetic acid
88449-50-7 98%
1g
¥1813.00 2024-04-27
Ambeed
A519941-100mg
2-(4-Isopropoxy-3-methoxyphenyl)acetic acid
88449-50-7 97%
100mg
$65.0 2025-04-16
Ambeed
A519941-250mg
2-(4-Isopropoxy-3-methoxyphenyl)acetic acid
88449-50-7 97%
250mg
$110.0 2025-04-16

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 °C
1.2 Reagents: Potassium borohydride Solvents: Methanol ;  20 °C
1.3 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
1.4 Solvents: Acetonitrile ;  reflux
1.5 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux
المراجع
Design and total synthesis of Mannich derivatives of marine natural product lamellarin D as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2014, 85, 807-817

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux
المراجع
Design and total synthesis of Mannich derivatives of marine natural product lamellarin D as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2014, 85, 807-817

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 24 h, reflux
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
2.2 Solvents: Diethyl ether ;  reflux → 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
المراجع
Synthesis of N-benzyl-des-D-ring lamellarin K via an acyl-Claisen/Paal-Knorr approach
Dittrich, Nora; et al, Tetrahedron, 2017, 73(14), 1881-1894

طريقة الإنتاج 4

رد فعل الشرط
1.1 Solvents: Dimethylformamide ;  24 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
1.3 Reagents: Acetic acid Solvents: Water ;  pH 7, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 d, 80 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 24 h, reflux
4.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
4.2 Solvents: Diethyl ether ;  reflux → 0 °C
4.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
المراجع
Synthesis of N-benzyl-des-D-ring lamellarin K via an acyl-Claisen/Paal-Knorr approach
Dittrich, Nora; et al, Tetrahedron, 2017, 73(14), 1881-1894

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 °C
2.1 Reagents: Potassium borohydride Solvents: Methanol ;  20 °C
3.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
4.1 Solvents: Acetonitrile ;  reflux
5.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux
المراجع
Design and total synthesis of Mannich derivatives of marine natural product lamellarin D as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2014, 85, 807-817

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
1.2 Solvents: Diethyl ether ;  reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
المراجع
Synthesis of N-benzyl-des-D-ring lamellarin K via an acyl-Claisen/Paal-Knorr approach
Dittrich, Nora; et al, Tetrahedron, 2017, 73(14), 1881-1894

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Potassium borohydride Solvents: Methanol ;  rt
1.2 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
1.3 Solvents: Acetonitrile ;  reflux
1.4 Reagents: Potassium hydroxide Solvents: Ethanol ;  reflux
المراجع
Novel hybrids from lamellarin D and combretastatin A4 as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2010, 45(1), 11-18

طريقة الإنتاج 8

رد فعل الشرط
1.1 Solvents: Acetonitrile ;  reflux
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux
المراجع
Design and total synthesis of Mannich derivatives of marine natural product lamellarin D as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2014, 85, 807-817

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
2.1 Solvents: Acetonitrile ;  reflux
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux
المراجع
Design and total synthesis of Mannich derivatives of marine natural product lamellarin D as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2014, 85, 807-817

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 d, 80 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 24 h, reflux
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
3.2 Solvents: Diethyl ether ;  reflux → 0 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
المراجع
Synthesis of N-benzyl-des-D-ring lamellarin K via an acyl-Claisen/Paal-Knorr approach
Dittrich, Nora; et al, Tetrahedron, 2017, 73(14), 1881-1894

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Potassium borohydride Solvents: Methanol ;  20 °C
2.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
3.1 Solvents: Acetonitrile ;  reflux
4.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux
المراجع
Design and total synthesis of Mannich derivatives of marine natural product lamellarin D as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2014, 85, 807-817

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C; 0 °C → rt; 24 h, rt
2.1 Solvents: Dimethylformamide ;  24 h, 120 °C; 120 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
2.3 Reagents: Acetic acid Solvents: Water ;  pH 7, rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 d, 80 °C
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 24 h, reflux
5.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
5.2 Solvents: Diethyl ether ;  reflux → 0 °C
5.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
المراجع
Synthesis of N-benzyl-des-D-ring lamellarin K via an acyl-Claisen/Paal-Knorr approach
Dittrich, Nora; et al, Tetrahedron, 2017, 73(14), 1881-1894

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid Raw materials

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid Preparation Products

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid الموردين

Amadis Chemical Company Limited
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:88449-50-7)3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid
رقم الطلب:A933616
حالة المخزون:in Stock
كمية:1g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 15:11
الأسعار ($):244.0
بريد إلكتروني:sales@amadischem.com

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid الوثائق ذات الصلة

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:88449-50-7)3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid
A933616
نقاء:99%
كمية:1g
الأسعار ($):244.0